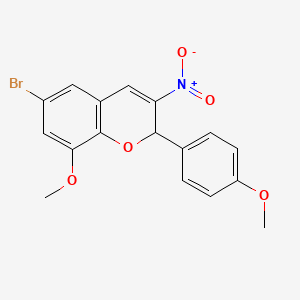
2-(1-Azetidinyl)-6-bromopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Azetidinyl)-6-bromopyrazine is a heterocyclic compound that features both an azetidine ring and a bromopyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azetidinyl)-6-bromopyrazine typically involves the formation of the azetidine ring followed by its attachment to the bromopyrazine moiety. One common method involves the reaction of 6-bromopyrazine with azetidine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Azetidinyl)-6-bromopyrazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(1-azetidinyl)-6-aminopyrazine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2-(1-Azetidinyl)-6-bromopyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Azetidinyl)-6-bromopyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity, while the bromopyrazine moiety can participate in various interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Azetidinyl)-4-bromopyrimidine
- 2-(1-Azetidinyl)-6-chloropyrazine
- 2-(1-Azetidinyl)-6-fluoropyrazine
Uniqueness
2-(1-Azetidinyl)-6-bromopyrazine is unique due to the presence of both the azetidine ring and the bromopyrazine moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications. For example, the bromine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. Additionally, the azetidine ring can enhance the compound’s stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H8BrN3 |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-6-bromopyrazine |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-9-5-7(10-6)11-2-1-3-11/h4-5H,1-3H2 |
Clé InChI |
FEQIPOZLQDCTLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CN=CC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)



![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)
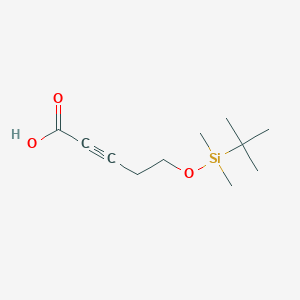

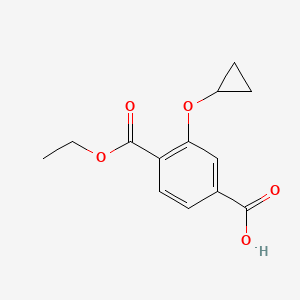

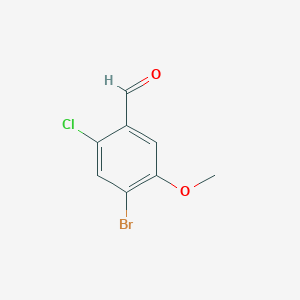
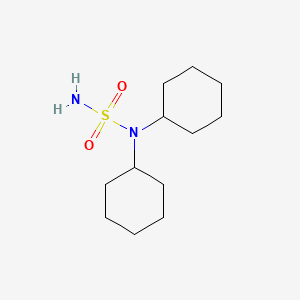
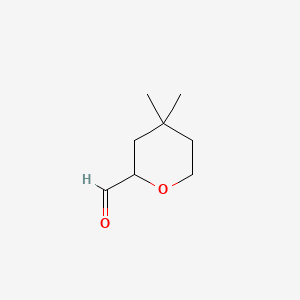
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
